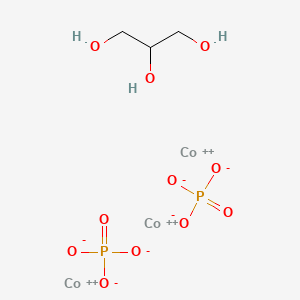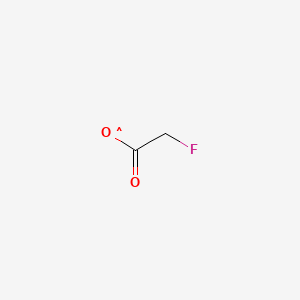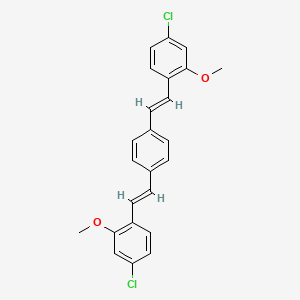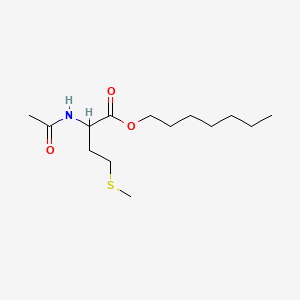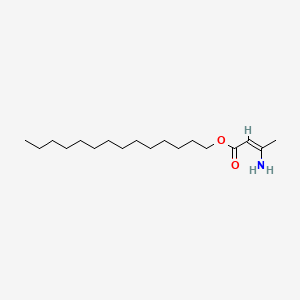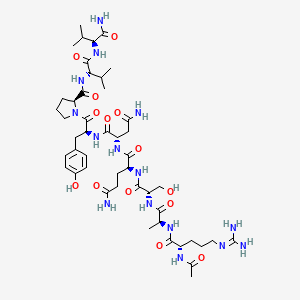
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a synthetic peptide composed of ten amino acids. This peptide sequence is often used in biochemical research due to its specific interactions with enzymes and proteins. The acetyl group at the N-terminus and the amide group at the C-terminus provide stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with free thiol groups if disulfide bonds were present.
Applications De Recherche Scientifique
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and as a model peptide in drug development.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 involves its interaction with specific enzymes and proteins. The peptide can act as a substrate for proteases, which cleave the peptide bonds at specific sites. This interaction is crucial for studying enzyme kinetics and inhibition. The molecular targets include various proteases, and the pathways involved are related to protein degradation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A shorter peptide with similar properties.
Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-TyrNH2: Another peptide with a different sequence but similar applications.
Ac-Lys-Thr-Phe-Glu-Ala-Phe(4-NH2)NH2: A cyclic peptide with enhanced stability and cell permeability.
Uniqueness
Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is unique due to its specific sequence, which provides distinct interactions with enzymes and proteins. The presence of arginine and tyrosine residues contributes to its binding affinity and specificity.
Propriétés
Numéro CAS |
120728-89-4 |
|---|---|
Formule moléculaire |
C47H75N15O14 |
Poids moléculaire |
1074.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C47H75N15O14/c1-22(2)36(38(50)68)60-45(75)37(23(3)4)61-44(74)33-10-8-18-62(33)46(76)31(19-26-11-13-27(65)14-12-26)58-42(72)30(20-35(49)67)57-41(71)29(15-16-34(48)66)56-43(73)32(21-63)59-39(69)24(5)54-40(70)28(55-25(6)64)9-7-17-53-47(51)52/h11-14,22-24,28-33,36-37,63,65H,7-10,15-21H2,1-6H3,(H2,48,66)(H2,49,67)(H2,50,68)(H,54,70)(H,55,64)(H,56,73)(H,57,71)(H,58,72)(H,59,69)(H,60,75)(H,61,74)(H4,51,52,53)/t24-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
Clé InChI |
OGYVNYLSKKDUIS-FEVJWVAESA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)
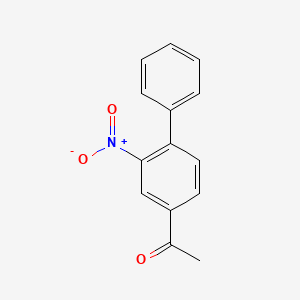


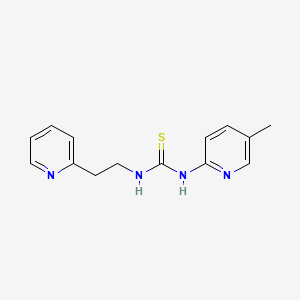
![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
